

# alpha-casozepine milk-derived bioactive peptide

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: alpha-Casozepine

CAS No.: 117592-45-7

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## Peptide Fundamentals and Mechanism of Action

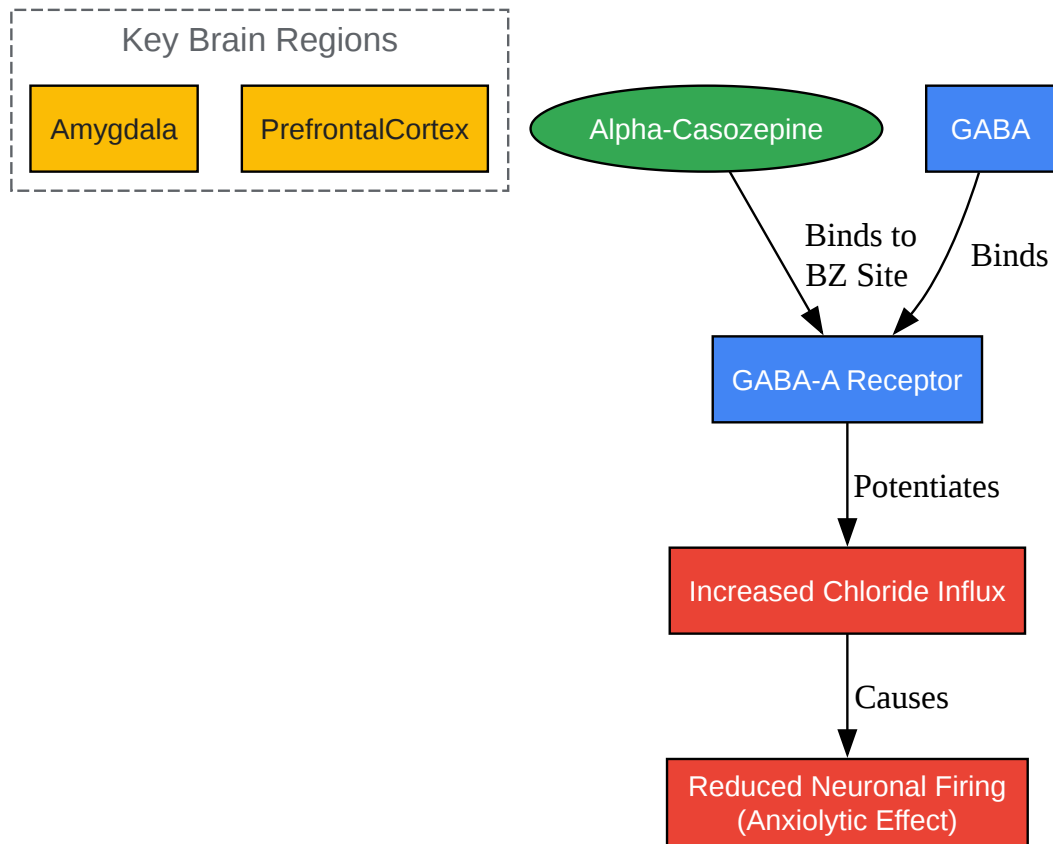
**Core Characteristics and Production** Alpha-casozepine ( $\alpha$ -CZP) is a **decapeptide (10 amino acids)** with the sequence **Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg (YLGYLEQLLR)**, corresponding to residues 91–100 of bovine  $\alpha$ s1-casein [1] [2] [3]. It is produced through the **tryptic hydrolysis** of this milk protein, which liberates the bioactive peptide [4] [5].

**Molecular Mechanism of Action** Its primary mechanism involves modulating the **GABAergic system**. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system.  $\alpha$ -CZP has a structural similarity to benzodiazepines, allowing it to bind to the **benzodiazepine site on GABA-A receptors** [4] [6].

This binding **potentiates the activity of GABA**, enhancing the influx of chloride ions into neurons and resulting in neuronal hyperpolarization and a reduced stress response [4] [6] [5]. Crucially, studies indicate that its binding pattern and subsequent modulation of neuronal activity in brain regions like the amygdala and prefrontal cortex differ from those of diazepam, suggesting a potentially distinct and possibly safer mode of action [1] [7].

The diagram below illustrates this signaling pathway and the key brain regions involved.

Alpha-casozepine acts on GABA-A receptors in key brain regions to reduce neuronal excitability.



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## Experimental Data and Efficacy Profile

**Summary of Key Preclinical and Clinical Studies** The anxiolytic effects of **alpha-casozepine** and its parent hydrolysate (sold under the trade name Lactium) have been validated in multiple animal models and human clinical studies.

The table below summarizes the core quantitative findings from pivotal studies.

Study Model/Type	Dosage & Duration	Key Efficacy Findings	Biological Markers Measured
Human Clinical (CRSSA) [4]	150 mg/day (Lactium), 30 days	Significant reduction in blood pressure response to stress (Stroop test)	Blood pressure, Heart rate
Human Clinical (DAACRO) [4]	300 mg/day (Lactium), 30 days	Improved stress anticipation before Trier Social Stress Test (TSST)	Cortisol level
Mouse Study (Anxiolytic-like activity) [1] [7]	0.5 mg/kg (IP) of derivative YLGYL, single dose	Anxiolytic-like properties in Light/Dark Box test, similar to diazepam	Behavioral analysis (time in light area)
Mouse Study (Neuronal activation) [1] [7]	1 mg/kg (IP) of $\alpha$ -CZP, single dose	Distinct c-Fos expression pattern vs. diazepam in anxiety-related brain regions	c-Fos immunostaining in prefrontal cortex, amygdala

**Safety and Tolerability Data** A critical advantage of **alpha-casozepine** is its favorable safety profile, confirmed by toxicological studies and clinical trials [4] [6].

- **No toxicity** observed even at high doses [4] [6].
- **Absence of common benzodiazepine side effects:** no sedation, memory impairment, habituation, or dependence [4] [6].
- **Hypoallergenic** and presents low risks of intolerance due to minimal lactose content (<1%) [6].

## Technical Research Protocols

For researchers aiming to replicate or build upon existing work, here are the methodologies from key studies.

**In Vivo Anxiolytic Activity Assessment (Light/Dark Box Test)** This is a standard, validated model for screening anxiolytic compounds [1] [7].

- **Animals:** Male Swiss mice (9-week-old, single-housed) acclimated to a reversed light cycle.
- **Diet:** Animals are fed a **soy protein-based diet** before and during the experiment to exclude confounding bioactive peptides from other protein sources.

- **Administration:** Test compounds ( $\alpha$ -CZP, its fragments, or diazepam as a positive control) are administered via **intraperitoneal (IP) injection**.
- **Behavioral Testing:** 30 minutes post-injection, mice are placed in the light compartment of the LDB apparatus. Behavior is recorded for 5 minutes.
- **Data Collection:** Primary outcomes include **time spent in the light compartment** and the number of transitions between compartments. Increased time in the light area indicates anxiolytic-like activity.

**Evaluation of Neuronal Activation (c-Fos Immunofluorescence)** This protocol maps brain region activation in response to the peptide [1] [7].

- **Treatment & Stimulation:** Mice receive an IP injection of the compound. After 30 minutes, they are exposed to an anxiety-inducing situation (e.g., LDB test for 5 minutes) to stimulate neuronal activity.
- **Perfusion and Tissue Collection:** 90 minutes after the behavioral test, mice are terminally anesthetized and transcardially perfused with fixative. Brains are post-fixed, cryoprotected, and frozen.
- **Sectioning and Staining:** Coronal brain sections (20  $\mu$ m thick) are cut using a cryostat. Sections are incubated with **primary anti-c-Fos antibody**, followed by a fluorescently labeled secondary antibody.
- **Imaging and Analysis:** Stained sections are digitized using a fluorescence slide scanner or microscope. c-Fos-positive nuclei are quantified in pre-defined anxiety-related brain regions (prefrontal cortex, amygdala, periaqueductal grey, etc.).

## Research Significance and Applications

The body of evidence positions **alpha-casozepine** as a compelling candidate for further development and application.

- **A Natural Therapeutic Lead:** Its efficacy and superior safety profile make it a strong candidate for **nutraceuticals and functional foods** aimed at managing sub-clinical stress and anxiety [4] [8]. It is approved as a food-grade ingredient in multiple regions, including the EU, US, and Australia [6].
- **Cross-Species Efficacy:** Robust evidence from mice, rats, cats, dogs, and humans underscores a conserved mechanism of action, validating its broad relevance [4] [9] [5].
- **Insight into Bioactive Peptides:** The finding that a smaller N-terminal fragment (YLGYL) also possesses anxiolytic activity provides a model for studying **structure-activity relationships** and the role of peptide fragments in vivo [1] [7].
- **Potential for Novel Drug Discovery:** Its distinct brain activation pattern from diazepam suggests it may engage the GABAergic system differently, opening avenues for designing **new anxiolytics with fewer side effects** [1] [7].

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